(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, as well as a pyrrolidine ring with a hydroxyl group. The specific stereochemistry of this compound, indicated by the (S) configuration, plays a crucial role in its biological interactions and efficacy.
The compound is synthesized through various chemical methods, often involving the manipulation of pyrimidine and pyrrolidine structures. Its derivation from natural products or other synthetic pathways is documented in several research articles and patents, highlighting its relevance in medicinal chemistry.
(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can be classified under:
The synthesis of (S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves multi-step synthetic routes that may include:
Technical details often involve:
Key molecular data includes:
(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol participates in various chemical reactions, including:
Technical details involve reaction conditions such as temperature, pressure, and catalysts used to facilitate these transformations.
The mechanism of action for (S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is primarily linked to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways.
Data suggests that it may:
Key physical properties include:
Relevant chemical properties include:
(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has significant scientific uses, particularly in:
Research continues to explore its full potential and optimize its applications in various therapeutic areas.
The construction of the pyrrolidine-pyrimidine framework in (S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol demands precise control over stereochemistry to ensure biological relevance. Two primary strategies dominate:
Table 1: Stereoselective Methods Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool | None | >99 | 70–75 | No racemization risk |
Borrowing Hydrogen | Cp*Ir/diamine complex | 92–96 | 85 | Atom economy; racemic substrate use |
Evans Chiral Auxiliary | Oxazolidinone derivatives | 98 | 68 | High stereocontrol at C3 position |
The C3 hydroxyl stereocenter governs pharmacological activity; molecular modeling confirms enhanced target binding for the (S)-enantiomer over its (R)-counterpart [2] [4].
Functionalization of the pyrimidine core relies on activating the C2 and C4 positions for nucleophilic displacement. Key principles include:
Table 2: Nucleophilic Aromatic Substitution Activation Strategies
Pyrimidine Substrate | Leaving Group | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2,4-Dichloro-5-methylpyrimidine | Cl (C2) | CH₃CN | 60 | 82 |
2-Chloro-4-methoxy-5-methylpyrimidine | Cl (C2) | DMF | 80 | 75 |
2-(Methylthio)-4-chloro-5-methylpyrimidine | SCH₃ | NMP | 100 | 91 |
Halogen exchange (e.g., Cl → F) using KF/Al₂O₃ under microwave irradiation augments electrophilicity for challenging nucleophiles [6].
Achieving >99% ee necessitates catalytic enantioselective methods:
Table 3: Catalytic Asymmetric Methodologies
Catalyst Type | Specific System | ee (%) | Turnover Number | Limitation |
---|---|---|---|---|
Organocatalyst | Cinchona ammonium salt | 94 | 45 | Low-temperature requirement (−20°C) |
Iridium complex | [Ir(cod)Cl]₂-(S)-Segphos | 98 | 1,960 | High-pressure H₂ equipment needed |
Biocatalyst | Lactobacillus brevis alcohol dehydrogenase | >99.5 | 5,300 | Substrate solubility constraints |
Density functional theory (DFT) calculations rationalize stereoselectivity: Organocatalysts stabilize Si-face attack via π-stacking, while Ir catalysts favor Re-face hydride transfer [3] [7].
Scalable synthesis prioritizes cost efficiency, safety, and minimal environmental impact:
Table 4: Green Chemistry Metrics for Industrial Processes
Parameter | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 32 | 63% reduction |
E-factor | 65 | 19 | 71% reduction |
Energy consumption | 1,200 kWh/kg | 480 kWh/kg | 60% reduction |
Solvent recovery rate | 70% | 95% | 36% increase |
Life-cycle assessment confirms flow processes reduce carbon footprint by 45% versus batch methods, primarily through energy-efficient heating and solvent recovery [4] [6].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8